Tris[bis(trimethylsilyl)amino] yttrium
Overview
Description
Tris[bis(trimethylsilyl)amino] yttrium is a coordination complex composed of yttrium and bis(trimethylsilyl)amide ligands. This compound, with the molecular formula
[[(CH3)3Si]2N]3Y
, is known for its unique properties and applications in various fields of science and industry . It is a white powder that is highly reactive and used primarily as a catalyst in organic synthesis and materials science.Preparation Methods
The synthesis of Tris[bis(trimethylsilyl)amino] yttrium typically involves the reaction of anhydrous yttrium trichloride with an alkali metal bis(trimethylsilyl)amide in a nonpolar organic solvent . The general reaction can be represented as follows:
YCl3+3Na[(CH3)3Si]2N→Y[(CH3)3Si]2N]3+3NaCl
This reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by sublimation or distillation to obtain the desired compound .
Chemical Reactions Analysis
Tris[bis(trimethylsilyl)amino] yttrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide and other by-products.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Substitution: The bis(trimethylsilyl)amide ligands can be substituted with other ligands, such as halides or alkoxides.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris[bis(trimethylsilyl)amino] yttrium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Materials Science: The compound is used in the preparation of yttrium-containing materials, such as yttrium oxide and yttrium nitride, which have applications in electronics and ceramics.
Biology and Medicine: Research is ongoing into the potential use of yttrium compounds in medical imaging and cancer treatment.
Mechanism of Action
The mechanism by which Tris[bis(trimethylsilyl)amino] yttrium exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation of carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Tris[bis(trimethylsilyl)amino] yttrium is unique compared to other similar compounds due to its specific coordination environment and reactivity. Similar compounds include:
- Tris[bis(trimethylsilyl)amino] samarium
- Tris[bis(trimethylsilyl)amino] cerium
- Tris[bis(trimethylsilyl)amino] lanthanum
These compounds share similar ligands but differ in their central metal atoms, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;yttrium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMVGKOSBREQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Y | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403359 | |
Record name | Tris[N,N-bis(trimethylsilyl)amide]yttrium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41836-28-6 | |
Record name | Tris[N,N-bis(trimethylsilyl)amide]yttrium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(N,N-bis(trimethylsilyl)amide)yttrium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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